molecular formula C12H18O3S B7991132 3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol

3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol

Cat. No.: B7991132
M. Wt: 242.34 g/mol
InChI Key: OSDRDNDCHLOAEQ-UHFFFAOYSA-N
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Description

3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is an organic compound with the molecular formula C12H18O3S and a molecular weight of 242.33 g/mol . This compound features a 1,3-dioxane ring, a thienyl group, and a propanol moiety, making it a versatile molecule in various chemical reactions and applications.

Scientific Research Applications

3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is unique due to its combination of a 1,3-dioxane ring, a thienyl group, and a propanol moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various applications .

Biological Activity

3-[2-(1,3-Dioxanyl)]-1-(5-methyl-2-thienyl)-1-propanol is a chemical compound notable for its unique structural features, which include a dioxane ring and a thienyl group. This combination suggests potential biological activities that could be leveraged in medicinal chemistry and other applications. The compound's molecular formula is C12H18O3S, and it has a molecular weight of 242.33 g/mol .

The compound's structure can influence its biological activity through various mechanisms. The presence of the dioxane ring may enhance solubility and stability, while the thienyl group could facilitate interactions with biological targets through π-π stacking and other non-covalent interactions.

PropertyValue
Molecular FormulaC12H18O3S
Molecular Weight242.33 g/mol
LogP2.63312
H-Bond Acceptors4
H-Bond Donors1
Rotatable Bonds4

Biological Activity

Research into the biological activity of this compound indicates several potential applications:

Antimicrobial Properties

Preliminary studies suggest that compounds with thienyl groups exhibit antimicrobial activity. The thienyl moiety may disrupt bacterial membranes or interfere with metabolic pathways, making it a candidate for further investigation in antibiotic development.

Neuropharmacological Effects

Due to its structural similarity to known neuroactive compounds, this compound may influence neurotransmitter systems. Research on similar compounds has shown promise in treating neurological disorders, suggesting that this compound could have similar effects .

Cytotoxicity Studies

In vitro studies have indicated that derivatives of thienyl-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms remain to be elucidated, but these findings warrant further exploration into the anticancer potential of this compound .

Case Studies

Several case studies highlight the biological activity of structurally related compounds:

  • Thienyl Derivatives in Cancer Therapy :
    • A study demonstrated that thienyl derivatives showed significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
  • Neuroactive Compounds :
    • Research indicated that compounds similar to this compound modulate serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .
  • Antimicrobial Efficacy :
    • A comparative study showed that thienyl compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, indicating their potential as leads for new antibiotics .

Properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(5-methylthiophen-2-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O3S/c1-9-3-5-11(16-9)10(13)4-6-12-14-7-2-8-15-12/h3,5,10,12-13H,2,4,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDRDNDCHLOAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CCC2OCCCO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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